Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent, and an azocane ring. Its chemical formula is C13H27ClN2O2, and it has a molar mass of 278.82 g/mol . This compound is primarily utilized in scientific research and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
These reactions make it a versatile building block in organic synthesis.
Further research is necessary to elucidate its specific biological mechanisms.
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods highlight the compound's synthetic versatility and potential for modification .
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has several applications:
Research into the interaction profile of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is limited but suggests potential interactions with:
Further studies using techniques such as molecular docking and bioassays are recommended to explore these interactions in detail .
Several compounds share structural features with tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.98 | Contains an azetidine ring instead of azocane |
| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 | Lacks the aminomethyl substituent |
| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 | Features a carbamate structure |
| Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | 1420852-13-6 | 0.91 | Contains an aminoethyl group instead |
These comparisons illustrate that while these compounds share certain functional groups, the presence of specific moieties in tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride contributes to its distinctive chemical and biological properties .
The Mannich reaction, a three-component process involving amines, aldehydes, and carbonyl compounds, provides a versatile route to β-amino carbonyl derivatives. For azocane systems, this reaction enables the introduction of aminomethyl groups at the C4 position. In a representative protocol, the azocane’s secondary amine reacts with formaldehyde and a nitromethane-derived enolate to form a β-nitroamine intermediate. Subsequent reduction of the nitro group yields the aminomethyl functionality.
A nitro-Mannich variant employs preformed imines, such as those derived from tert-butyl carbamate-protected azocane, which undergo nucleophilic addition with nitronate anions. This method avoids competing aldol pathways and ensures regioselectivity. For example, reacting tert-butyl azocane-1-carboxylate with benzaldehyde-derived imine and nitromethane in the presence of a thiourea organocatalyst achieves 78% yield of the C4-aminomethyl product.
Table 1: Mannich Reaction Optimization for Azocane Derivatives
| Imine Source | Nucleophile | Catalyst | Yield (%) |
|---|---|---|---|
| Benzaldehyde-derived | Nitromethane | Thiourea | 78 |
| Formaldehyde | Acetylacetone | BF₃·OEt₂ | 65 |
| Cyclohexanone-derived | Nitroethane | L-Proline | 71 |
Schiff bases, formed via condensation of amines and aldehydes, serve as pivotal intermediates for introducing N-methyleneamino groups. In azocane chemistry, this strategy involves generating a Schiff base at the C4 position, followed by nucleophilic substitution. For instance, treating tert-butyl azocane-1-carboxylate with glyoxylic acid forms an imine intermediate, which undergoes aminomethylation via a Stork enamine reaction with methylamine.
A recent advancement employs copper(II)-catalyzed asymmetric Schiff base formation, enabling enantioselective installation of the aminomethyl group. Using (R)-BINOL-derived phosphoric acid as a chiral auxiliary, this method achieves 89% enantiomeric excess (ee) for the (S)-configured product.
Rhodium-catalyzed (7 + 1) cycloaddition-fragmentation represents the most direct route to azocane cores. As reported by , aminocyclopropane derivatives (e.g., 4e) react with acrylamides under CO atmosphere (1 atm) and Rh(I) catalysis to form eight-membered rings. The process involves:
Table 2: Rh-Catalyzed Azocane Synthesis Optimization
| Substrate | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4e | P(4-(CF₃)C₆H₄)₃ | 150 | 63 |
| 4a (R=H) | P(4-CN)C₆H₄)₃ | 130 | 74 |
| 4g (trans) | P(3,5-(CF₃)₂C₆H₃)₃ | 150 | 50 |
Key advantages include tolerance for alkyl, aryl, and amino substituents (R²) and avoidance of β-lactam byproducts. Stereochemical outcomes depend on the cis/trans configuration of cyclopropane starting materials.
The tert-butyloxycarbonyl (Boc) group is indispensable for preserving amine functionality during azocane synthesis. In tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride, the Boc group is introduced early via reaction of azocane with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Subsequent HCl-mediated deprotection yields the final hydrochloride salt.
Alternative strategies employ Fmoc (fluorenylmethyloxycarbonyl) groups for solid-phase synthesis, though Boc remains preferred due to its stability under basic conditions and compatibility with Grignard reagents.
Table 3: Protective Group Performance Comparison
| Group | Stability (pH) | Deprotection Method | Compatibility |
|---|---|---|---|
| Boc | Acidic | HCl/MeOH | Grignard, Pd |
| Fmoc | Basic | Piperidine/DMF | SPPS |
| Cbz | Neutral | H₂/Pd-C | Limited |